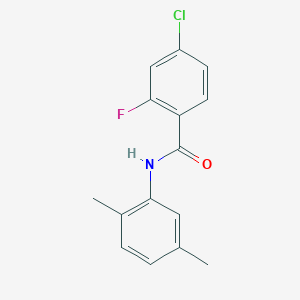![molecular formula C17H11ClO3S B5768324 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one, also known as CTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. For instance, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter implicated in Alzheimer's disease. Moreover, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Moreover, this compound has been reported to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in animal models of oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is its high potency and selectivity towards its target enzymes and signaling pathways. Moreover, this compound has good solubility and stability, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of this compound is its low bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, this compound may exhibit off-target effects, which may interfere with the interpretation of the experimental results.
未来方向
There are several future directions for the research on 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the final product. Moreover, future studies may focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Additionally, further studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of novel therapeutic agents for various diseases.
合成方法
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one can be synthesized via a multi-step process that involves the reaction between 4-chlorothiophenol and ethyl acetoacetate, followed by cyclization and acetylation. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antifungal properties. In addition, this compound has shown promising results in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disorders.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylacetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3S/c18-12-5-7-13(8-6-12)22-10-15(19)14-9-11-3-1-2-4-16(11)21-17(14)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMPQUPYEGNCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)
![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)

